N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide is an organic compound with the molecular formula C12H19N3OS2 and a molecular weight of 285.42876 g/mol . This compound contains a thienyl group, which is a sulfur-containing heterocycle, and a hydrazinecarbothioamide moiety, which is known for its potential biological activities.
Preparation Methods
The synthesis of N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a thienyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazine Formation: The acylated thienyl compound is then reacted with hydrazine to form the hydrazine derivative.
Thioamide Formation: Finally, the hydrazine derivative is treated with carbon disulfide to form the hydrazinecarbothioamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thienyl ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Scientific Research Applications
N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s hydrazinecarbothioamide moiety is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the thienyl group can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-butyl-2-[(4-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide: This compound has a similar structure but with a different substitution pattern on the thienyl ring.
N-butyl-2-[(4,5-dimethyl-2-thienyl)carbonyl]hydrazinecarbothioamide: This compound differs in the position of the dimethyl groups on the thienyl ring.
N-butyl-2-[(4,5-dimethyl-3-furyl)carbonyl]hydrazinecarbothioamide: This compound has a furan ring instead of a thienyl ring, which affects its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thienyl and hydrazinecarbothioamide moieties, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H19N3OS2 |
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Molecular Weight |
285.4g/mol |
IUPAC Name |
1-butyl-3-[(4,5-dimethylthiophene-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C12H19N3OS2/c1-4-5-6-13-12(17)15-14-11(16)10-7-18-9(3)8(10)2/h7H,4-6H2,1-3H3,(H,14,16)(H2,13,15,17) |
InChI Key |
GFYPBFCLRNYMIL-UHFFFAOYSA-N |
SMILES |
CCCCNC(=S)NNC(=O)C1=CSC(=C1C)C |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CSC(=C1C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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